
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol, also known as PPNP, is a chemical compound that has gained significant attention in scientific research. It is a sulfhydryl-containing nitrophenyl derivative that has been shown to have potential applications in various fields, including biochemistry, pharmacology, and medicine.
Mecanismo De Acción
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol exerts its effects by reacting with sulfhydryl-containing compounds, such as cysteine residues in proteins. This reaction can lead to the formation of disulfide bonds, which can alter the structure and activity of proteins. (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been shown to inhibit the activity of sulfhydryl-containing enzymes, such as protein tyrosine phosphatases, which play a critical role in various signaling pathways.
Biochemical and Physiological Effects:
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been shown to have various biochemical and physiological effects, depending on the target protein and the site of modification. Inhibition of protein tyrosine phosphatases by (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol can lead to the activation of various signaling pathways, such as the MAPK/ERK pathway, which can promote cell proliferation and survival. (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has also been shown to induce apoptosis in cancer cells by modifying the activity of various proteins involved in cell death pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has several advantages as a research tool, including its high specificity for sulfhydryl-containing compounds, its ability to modify proteins in a reversible manner, and its ease of use in various experimental systems. However, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol also has some limitations, such as its potential toxicity and the need for careful optimization of experimental conditions to ensure specific and reproducible results.
Direcciones Futuras
There are several potential future directions for research on (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol. One area of interest is the development of more specific and potent (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol derivatives that can selectively target specific sulfhydryl-containing proteins. Another area of interest is the application of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol in the study of redox signaling and oxidative stress, which play critical roles in various physiological and pathological processes. Additionally, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol may have potential applications in the development of novel therapeutics for the treatment of various diseases.
Métodos De Síntesis
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzyl alcohol with 2,3,4,5,6-pentaacetyl-D-glucose, followed by the reduction of the resulting compound with sodium borohydride. The final step involves the reaction of the resulting compound with thiol-containing compounds, such as thioglycerol, to produce (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol.
Aplicaciones Científicas De Investigación
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been extensively studied for its potential applications in various fields of science. In biochemistry, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been used as a probe to study the activity of sulfhydryl-containing enzymes, such as protein tyrosine phosphatases. In pharmacology, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In medicine, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol has been used in diagnostic tests to detect the presence of sulfhydryl-containing compounds in biological samples.
Propiedades
Fórmula molecular |
C12H15NO7S |
|---|---|
Peso molecular |
317.32 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO7S/c14-5-7-9(15)10(16)11(17)12(20-7)21-8-4-2-1-3-6(8)13(18)19/h1-4,7,9-12,14-17H,5H2/t7-,9-,10+,11-,12-/m1/s1 |
Clave InChI |
SZAOZNVCHHBUDZ-DVYMNCLGSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[N+](=O)[O-])S[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



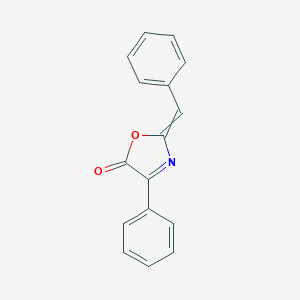
![7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282090.png)
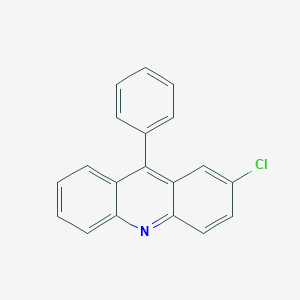
![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)
![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)
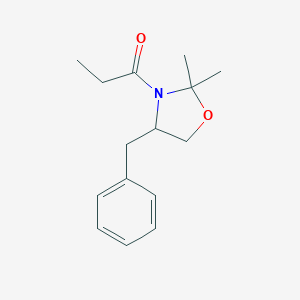
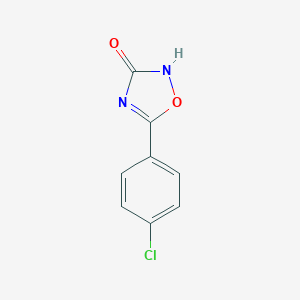
![1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione](/img/structure/B282100.png)
methanone](/img/structure/B282101.png)
![Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate](/img/structure/B282102.png)
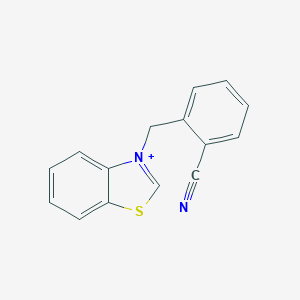
![1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile](/img/structure/B282106.png)
![5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene](/img/structure/B282109.png)
![8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282111.png)